![molecular formula C8H9NO4 B171094 (2-Methoxy-6-nitrophenyl)methanol CAS No. 19689-87-3](/img/structure/B171094.png)
(2-Methoxy-6-nitrophenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2-Methoxy-6-nitrophenyl)methanol” is a chemical compound with the molecular formula C8H9NO4 and a molecular weight of 183.16 g/mol .
Synthesis Analysis
The synthesis of “(2-Methoxy-6-nitrophenyl)methanol” derivatives has been reported in the literature . These compounds have been synthesized as part of a study on inhibitors of PqsD, a key enzyme of signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa .
Molecular Structure Analysis
The molecular structure of “(2-Methoxy-6-nitrophenyl)methanol” consists of a methoxy group (-OCH3) and a nitro group (-NO2) attached to a phenyl ring, with a methanol group (-CH2OH) also attached to the phenyl ring .
Physical And Chemical Properties Analysis
The predicted density of “(2-Methoxy-6-nitrophenyl)methanol” is 1.316±0.06 g/cm3, and its predicted boiling point is 327.3±27.0 °C .
Scientific Research Applications
Organic Synthesis Building Block
(2-Methoxy-6-nitrophenyl)methanol: serves as a versatile building block in organic synthesis. It can be used to synthesize a variety of complex molecules due to its reactive methanol group and the presence of nitro and methoxy substituents which can undergo further chemical transformations .
Inhibitors of PqsD Enzyme in Pseudomonas aeruginosa
This compound has been identified as a potential inhibitor of the PqsD enzyme, which is crucial in the biosynthesis of signal molecules for cell-to-cell communication in Pseudomonas aeruginosa . Inhibiting PqsD can disrupt the quorum sensing mechanism, which is vital for the pathogenicity and biofilm formation of this bacterium, offering a pathway to novel anti-infective agents .
Anti-Biofilm Activity
Derivatives of (2-Methoxy-6-nitrophenyl)methanol have shown promising results in preventing biofilm formation. Biofilms are responsible for antibiotic resistance in bacterial colonies, and disrupting their formation is a key target in combating persistent infections .
Fluorescent Probes Development
The structure of (2-Methoxy-6-nitrophenyl)methanol allows for the design of fluorescent inhibitors. These compounds can be used as probes to study enzyme interactions and dynamics within biological systems, providing insights into cellular processes .
Mechanism of Action
Target of Action
The primary target of (2-Methoxy-6-nitrophenyl)methanol is PqsD , a key enzyme of signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa . This enzyme plays a crucial role in the quorum sensing (QS) system of the bacteria, which allows them to behave collectively rather than as individuals .
Mode of Action
(2-Methoxy-6-nitrophenyl)methanol interacts with its target, PqsD, in a tight-binding mode . This interaction inhibits the function of PqsD, thereby disrupting the QS system of Pseudomonas aeruginosa . The disruption of the QS system can lead to a decrease in the production of virulence factors and a reduction in biofilm formation .
Biochemical Pathways
The inhibition of PqsD by (2-Methoxy-6-nitrophenyl)methanol affects the production of signal molecules such as HHQ and PQS in Pseudomonas aeruginosa . These signal molecules are part of the QS system and play a role in coordinating various group-beneficial behaviors, including the production of virulence factors and the formation of biofilms .
Pharmacokinetics
The compound’smolecular weight of 183.16 and its predicted boiling point of 327.3±27.0 °C suggest that it may have good bioavailability.
Result of Action
The inhibition of PqsD by (2-Methoxy-6-nitrophenyl)methanol leads to a disruption of the QS system in Pseudomonas aeruginosa . This disruption can result in a decrease in the production of virulence factors and a reduction in biofilm formation . These effects could potentially make the bacteria more susceptible to antibiotic treatment and less able to cause infections.
Future Directions
properties
IUPAC Name |
(2-methoxy-6-nitrophenyl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-13-8-4-2-3-7(9(11)12)6(8)5-10/h2-4,10H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBQOGLGGKPTMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1CO)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101301236 |
Source
|
Record name | 2-Methoxy-6-nitrobenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101301236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxy-6-nitrophenyl)methanol | |
CAS RN |
19689-87-3 |
Source
|
Record name | 2-Methoxy-6-nitrobenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19689-87-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-6-nitrobenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101301236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.